molecular formula C20H21BrClNO3 B13744290 (+-)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride CAS No. 33422-50-3

(+-)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride

Cat. No.: B13744290
CAS No.: 33422-50-3
M. Wt: 438.7 g/mol
InChI Key: IAMKWJSQXNEBGU-UHFFFAOYSA-N
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Description

(±)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with benzoyl and o-bromobenzoyloxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Addition of the o-Bromobenzoyloxy Group: This step can be carried out through esterification reactions using o-bromobenzoic acid and suitable activating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(±)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium cyanide.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(±)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The benzoyl and o-bromobenzoyloxy groups may facilitate binding to enzymes or receptors, modulating their activity. The piperidine ring can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-benzoylpiperidine hydrochloride: Lacks the o-bromobenzoyloxy group, resulting in different chemical and biological properties.

    1-Methyl-3-(o-bromobenzoyloxy)piperidine hydrochloride: Lacks the benzoyl group, leading to variations in reactivity and applications.

Uniqueness

(±)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride is unique due to the presence of both benzoyl and o-bromobenzoyloxy groups

Properties

CAS No.

33422-50-3

Molecular Formula

C20H21BrClNO3

Molecular Weight

438.7 g/mol

IUPAC Name

(4-benzoyl-1-methylpiperidin-1-ium-3-yl) 2-bromobenzoate;chloride

InChI

InChI=1S/C20H20BrNO3.ClH/c1-22-12-11-16(19(23)14-7-3-2-4-8-14)18(13-22)25-20(24)15-9-5-6-10-17(15)21;/h2-10,16,18H,11-13H2,1H3;1H

InChI Key

IAMKWJSQXNEBGU-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC(C(C1)OC(=O)C2=CC=CC=C2Br)C(=O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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